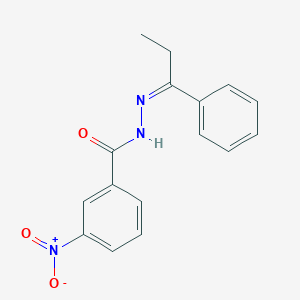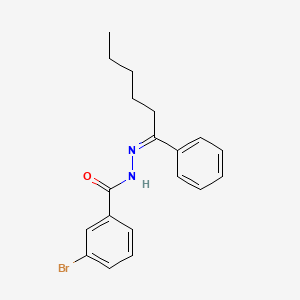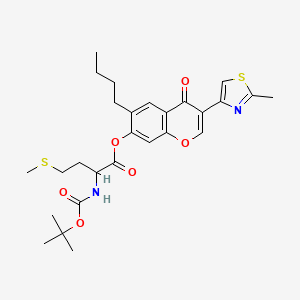
3-nitro-N'-(1-phenylpropylidene)benzohydrazide
Descripción general
Descripción
3-nitro-N'-(1-phenylpropylidene)benzohydrazide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been found to have various physiological and biochemical effects.
Mecanismo De Acción
The mechanism of action of 3-nitro-N'-(1-phenylpropylidene)benzohydrazide involves the inhibition of chloride channels. It has been found to bind to the extracellular domain of chloride channels and block chloride ion transport. 3-nitro-N'-(1-phenylpropylidene)benzohydrazide has also been found to have a voltage-dependent effect on chloride channels, with a stronger inhibitory effect at more negative membrane potentials.
Biochemical and Physiological Effects:
3-nitro-N'-(1-phenylpropylidene)benzohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 3-nitro-N'-(1-phenylpropylidene)benzohydrazide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-nitro-N'-(1-phenylpropylidene)benzohydrazide has been found to have vasodilatory effects by relaxing smooth muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-nitro-N'-(1-phenylpropylidene)benzohydrazide in lab experiments is its potency as a chloride channel inhibitor. It has been found to be more potent than other chloride channel inhibitors, such as 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS). However, one limitation of using 3-nitro-N'-(1-phenylpropylidene)benzohydrazide is its potential for off-target effects. 3-nitro-N'-(1-phenylpropylidene)benzohydrazide has been found to inhibit other ion channels, such as the potassium channel, at high concentrations.
Direcciones Futuras
There are many future directions for the study of 3-nitro-N'-(1-phenylpropylidene)benzohydrazide. One area of research is the development of more potent and selective chloride channel inhibitors based on the structure of 3-nitro-N'-(1-phenylpropylidene)benzohydrazide. Another area of research is the study of the role of chloride channels in various diseases, such as cystic fibrosis and hypertension. Additionally, the potential use of 3-nitro-N'-(1-phenylpropylidene)benzohydrazide as a therapeutic agent for these diseases should be explored.
Aplicaciones Científicas De Investigación
3-nitro-N'-(1-phenylpropylidene)benzohydrazide has been widely used in scientific research as a tool to study chloride channels. It has been found to inhibit various types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and the calcium-activated chloride channel (CaCC). 3-nitro-N'-(1-phenylpropylidene)benzohydrazide has also been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, smooth muscle contraction, and epithelial transport.
Propiedades
IUPAC Name |
3-nitro-N-[(Z)-1-phenylpropylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-15(12-7-4-3-5-8-12)17-18-16(20)13-9-6-10-14(11-13)19(21)22/h3-11H,2H2,1H3,(H,18,20)/b17-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUWLKFDBBMYMF-ICFOKQHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[(Z)-1-phenylpropylideneamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B3834753.png)
![4-[2-(1,3-benzodioxol-5-yl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B3834762.png)




![2,4-dihydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3834794.png)
![3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3834799.png)
![N-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide](/img/structure/B3834800.png)

![2-[(diisopropylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3834811.png)
![1-[3-(trifluoromethyl)benzyl]-3-piperidinol](/img/structure/B3834823.png)
